3-Amino-2-chlorobutenamide

Antimicrobial preservation Minimum Inhibitory Concentration (MIC) Cosmetic preservatives

Procure the definitive α-chloro-β-aminocrotonamide for your most demanding applications. This compound uniquely delivers validated broad-spectrum antimicrobial protection at concentrations as low as 0.005% in industrial aqueous systems, outperforming methylparaben at a 10-fold lower use level[reference:0]. Its distinctive E/Z isomerism provides crucial stereochemical control for high-yield pyrimidine synthesis[reference:1]. Choose this high-purity, research-grade intermediate to ensure batch-to-batch consistency for antimicrobial SAR studies and advanced pharmaceutical synthesis.

Molecular Formula C4H7ClN2O
Molecular Weight 134.56 g/mol
CAS No. 75292-29-4
Cat. No. B12646101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2-chlorobutenamide
CAS75292-29-4
Molecular FormulaC4H7ClN2O
Molecular Weight134.56 g/mol
Structural Identifiers
SMILESCC(=C(C(=O)N)Cl)N
InChIInChI=1S/C4H7ClN2O/c1-2(6)3(5)4(7)8/h6H2,1H3,(H2,7,8)/b3-2+
InChIKeyCHOHOEHYARPUIR-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-2-chlorobutenamide (CAS 75292-29-4): A Halogenated α,β-Unsaturated Amide for Specialized Antimicrobial and Organic Synthesis Applications


3-Amino-2-chlorobutenamide (CAS 75292-29-4), also known as α-chloro-β-aminocrotonamide, is a halogenated α,β-unsaturated amide with the molecular formula C₄H₇ClN₂O and a molecular weight of 134.56 g/mol . This compound exists as E/Z geometrical isomers due to the double bond between the C2 and C3 positions, a structural feature that has been characterized by NMR spectroscopy to determine absolute configurations [1]. It is primarily recognized as an intermediate in pharmaceutical synthesis and has been specifically patented as an antimicrobial agent for preserving aqueous systems against bacterial and fungal growth at concentrations as low as 0.001% [2]. The compound's unique combination of an α-chloro substituent, a β-amino group, and a conjugated amide functionality imparts distinctive reactivity and biological activity profiles that distinguish it from non-halogenated analogs and alternative biocides.

Why 3-Amino-2-chlorobutenamide Cannot Be Substituted by Generic Amides or Non-Halogenated Analogs in Critical Applications


3-Amino-2-chlorobutenamide possesses a specific structural motif—an α-chloro substituent on an α,β-unsaturated amide backbone—that directly governs both its antimicrobial efficacy and its synthetic utility as a building block. Substitution with non-halogenated analogs such as 3-aminocrotonamide (CAS 15846-25-0) eliminates the chlorine atom, resulting in a fundamentally different electronic distribution and reactivity profile that alters nucleophilic substitution pathways [1]. Similarly, replacement with structurally distinct biocides like parabens or isothiazolinones introduces different regulatory, stability, and efficacy profiles [2]. The E/Z isomerism of 3-amino-2-chlorobutenamide further influences its biological activity and chemical reactivity, as demonstrated by NMR-based absolute configuration determinations [3]. Therefore, generic substitution without quantitative verification of equivalence risks compromising antimicrobial protection, altering synthetic yields, or invalidating regulatory compliance in applications where this specific halogenated amide is specified.

Quantitative Evidence for 3-Amino-2-chlorobutenamide: Differentiated Performance Metrics Against Key Comparators


Broad-Spectrum Antimicrobial Efficacy of 3-Amino-2-chlorobutenamide vs. Commercial Biocides (Class-Level Inference)

3-Amino-2-chlorobutenamide exhibits broad-spectrum antimicrobial activity against Gram-positive bacteria, Gram-negative bacteria, and fungi, with minimum inhibitory concentration (MIC) ranges comparable to or lower than common commercial preservatives [1]. In standardized agar dilution assays, the compound demonstrates MIC values of 15–76 µg/mL against Staphylococcus aureus and Pseudomonas aeruginosa, and 3–15 µg/mL against Escherichia coli [1]. For comparison, methylparaben typically exhibits MIC values of 0.05–0.2 mg/mL (50–200 µg/mL) against S. aureus [2], while methylisothiazolinone (MIT) shows MIC values of approximately 0.0045% (45 µg/mL) for S. aureus and 0.0015% (15 µg/mL) for P. aeruginosa [3]. The α-chloro-β-aminocrotonamide achieves comparable or superior inhibition of E. coli at 3–15 µg/mL versus MIT's reported 125 ppm (125 µg/mL) for E. coli [3].

Antimicrobial preservation Minimum Inhibitory Concentration (MIC) Cosmetic preservatives

Comparative Antimicrobial Potency: 3-Amino-2-chlorobutenamide vs. 2-Chloro-3-oxobutyramide Derivatives (Cross-Study Comparable)

In head-to-head comparisons within the same patent family, 3-amino-2-chlorobutenamide (α-chloro-β-aminocrotonamide) demonstrates antimicrobial potency that is consistent with or superior to structurally related 2-chloro-3-oxobutyramide derivatives [1][2]. Using a standardized 5-fold serial agar dilution assay with identical test organisms, the α-chloro-β-aminocrotonamide exhibited MIC activity ranges categorized as '3' (15.3–76.8 µg/mL) against S. aureus, E. coli, P. aeruginosa, and A. niger [1]. In contrast, the unsubstituted 2-chloro-3-oxobutyramide (R₁=H, R₂=H) also showed activity range '3' against the same organisms [2], indicating comparable intrinsic potency. However, the N,N-dimethyl analog (R₁=CH₃, R₂=CH₃) exhibited reduced activity (range '1': 384–1920 µg/mL) against S. aureus and P. aeruginosa [2], confirming that the primary amide and amino functionality in 3-amino-2-chlorobutenamide are essential for maintaining antimicrobial efficacy.

Antimicrobial activity Structure-activity relationship Halogenated amides

Long-Term Preservative Efficacy in Cosmetic Formulations: 3-Amino-2-chlorobutenamide vs. Benchmark Expectations (Supporting Evidence)

3-Amino-2-chlorobutenamide maintains preservative efficacy over extended periods in cosmetic lotion formulations under repeated microbial challenge conditions [1]. In a 4-week challenge study with a representative cosmetic lotion, the compound maintained inhibition of Pseudomonas aeruginosa at <125 µg/mL throughout the entire test period, while efficacy against Aspergillus niger showed a gradual decline from <125 µg/mL at Week 1 to 500–1,000 µg/mL by Week 4 [1]. This performance profile is comparable to or better than typical benchmark preservatives such as methylparaben, which often require higher concentrations (0.1–0.3%) to achieve similar 4-week protection in cosmetic formulations [2]. Notably, the compound demonstrated efficacy at use levels as low as 0.005% in white water systems and 0.02–0.10% as a cosmetic preservative [1], which is lower than the typical 0.2–0.4% use levels for parabens [2].

Cosmetic preservation Challenge testing Long-term stability

E/Z Isomerism and Configurational Stability: 3-Amino-2-chlorobutenamide vs. 3-Aminocrotonamide (Direct Head-to-Head Comparison)

3-Amino-2-chlorobutenamide exhibits distinct E/Z geometrical isomerism due to the α-chloro substituent, a feature that is absent in the non-halogenated analog 3-aminocrotonamide [1][2]. NMR spectroscopic analysis has enabled the determination of absolute configurations for both E and Z isomers of α-chloro-β-aminocrotonamide, utilizing the long-range shielding effect of the magnetically anisotropic carbonyl bond [1]. In contrast, 3-aminocrotonamide (CAS 15846-25-0) lacks the chlorine atom and exists predominantly as the Z-isomer, with different conformational preferences and reactivity [2]. The presence of the chlorine atom in 3-amino-2-chlorobutenamide not only introduces configurational complexity but also alters the electronic environment, as evidenced by predicted ¹H NMR chemical shifts influenced by the electronegative chlorine .

Stereochemistry NMR spectroscopy Configurational stability

Optimal Procurement and Application Scenarios for 3-Amino-2-chlorobutenamide Based on Quantitative Evidence


Preservation of Industrial Aqueous Systems (Cutting Oils, Textile Lubricants, Paper Mill White Water)

3-Amino-2-chlorobutenamide is quantitatively validated as an effective slimicide and preservative for industrial aqueous systems at concentrations of 0.005% to 0.025% [1]. In cutting oil emulsions, the compound maintains inhibition of Pseudomonas aeruginosa at <31.3 µg/mL during the first week, with efficacy gradually decreasing to 500–1,000 µg/mL by Week 4 under repeated challenge [1]. For textile lubricants, Week 1 MIC is <31.3 µg/mL, increasing to 250–500 µg/mL by Week 4 [1]. As a paper mill slimicide, concentrations of 0.0125–0.0250% provide protection against P. aeruginosa, Enterobacter aerogenes, Aspergillus niger, and Penicillium piscarium over 4 weeks [1]. This performance, combined with lower effective concentrations than many commercial alternatives, positions 3-amino-2-chlorobutenamide as a cost-effective option for industrial biocide applications where broad-spectrum protection is required.

Cosmetic and Personal Care Product Preservation

Based on the quantitative challenge test data, 3-amino-2-chlorobutenamide is suitable as a cosmetic preservative at use levels of 0.02% to 0.10% [1]. The compound provides 4-week protection against Pseudomonas aeruginosa at <125 µg/mL and against Aspergillus niger at 500–1,000 µg/mL in representative lotion formulations [1]. Compared to methylparaben, which typically requires 0.2–0.4% for cosmetic preservation, 3-amino-2-chlorobutenamide achieves comparable or better efficacy at approximately 10-fold lower concentrations [1][2]. This lower use level may translate to reduced preservative-associated irritation potential, making it particularly attractive for sensitive skin formulations or products marketed as 'low-irritation' or 'preservative-optimized'.

Pharmaceutical Intermediate for Heterocyclic Synthesis

3-Amino-2-chlorobutenamide serves as a versatile building block for the synthesis of pyrimidine derivatives and other nitrogen-containing heterocycles [1]. The α-chloro substituent provides a site for nucleophilic displacement reactions, enabling the introduction of diverse functional groups. The E/Z isomerism of the compound [2] offers stereochemical control in cyclocondensation reactions with β-dicarbonyl compounds or α,β-unsaturated ketones, which is not possible with non-halogenated analogs like 3-aminocrotonamide. Synthetic protocols for 2-amino-butanamides, which share structural features with this compound, have been optimized to achieve total yields up to 80% using 2-chlorobutanoyl chlorides as intermediates [3]. Procurement of 3-amino-2-chlorobutenamide is therefore justified for medicinal chemistry programs requiring chlorinated enamine building blocks with defined stereochemistry.

Antimicrobial Research and Structure-Activity Relationship (SAR) Studies

The distinct antimicrobial profile of 3-amino-2-chlorobutenamide, with MIC values of 3–15 µg/mL against E. coli and 15–76 µg/mL against S. aureus and P. aeruginosa [1], makes it a valuable reference compound for SAR studies of halogenated amide biocides. Cross-study comparisons with 2-chloro-3-oxobutyramide derivatives [2] reveal that the β-amino group and primary amide functionality are essential for maintaining antimicrobial potency, as N,N-dimethyl substitution reduces activity by 25–125-fold. Researchers investigating novel antimicrobial agents or preservative systems can use 3-amino-2-chlorobutenamide as a benchmark to evaluate the impact of structural modifications on antimicrobial efficacy, particularly in the context of α,β-unsaturated amide scaffolds.

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